6-Methyl-2-(3-nitrophenyl)quinoline
Description
Significance of the Quinoline (B57606) Scaffold in Contemporary Organic and Materials Chemistry Research
The quinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a structure of paramount importance in the fields of organic and materials chemistry. rsc.orgresearchgate.netnih.gov Its unique electronic properties and the ability to undergo functionalization at multiple positions make it a "privileged scaffold." rsc.org This term is used in medicinal chemistry to describe molecular frameworks that are able to bind to multiple biological targets, thus serving as a robust starting point for the design of novel therapeutic agents. rsc.org
In medicinal chemistry, quinoline derivatives are integral to a wide array of pharmaceuticals, demonstrating activities such as antimalarial, antibacterial, anticancer, and anti-inflammatory properties. nih.govorganic-chemistry.org The planarity of the quinoline system allows it to intercalate into DNA, while its nitrogen atom can participate in crucial hydrogen bonding interactions with enzymes and receptors. researchgate.net
In materials science, the extended π-system of quinoline derivatives imparts valuable photophysical properties. These compounds are investigated for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and nonlinear optical materials. The absorption and emission properties of quinolines can be finely tuned by the introduction of various substituent groups onto the heterocyclic core.
Overview of Substituted Quinoline Synthesis Strategies and Their Evolution
The synthesis of the quinoline ring system has been a subject of chemical research for over a century, leading to the development of several named reactions that have become classics in organic chemistry. These methods have continuously evolved to improve yields, expand substrate scope, and employ more environmentally benign conditions.
Key traditional methods for quinoline synthesis include:
Skraup Synthesis: This is one of the oldest methods, involving the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. nih.govwikipedia.org
Doebner-von Miller Reaction: A variation of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones to react with anilines in the presence of an acid catalyst. nih.govwikipedia.orgclockss.org It is a versatile method for producing a wide range of substituted quinolines. researchgate.net
Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically catalyzed by an acid or base. wikipedia.orgjk-sci.comorganic-chemistry.orgnih.gov It is known for its efficiency and the direct formation of the quinoline product. organic-chemistry.org
Combes Synthesis: This reaction synthesizes quinolines from the condensation of anilines with β-diketones under acidic conditions. wikipedia.orgquimicaorganica.orgyoutube.com
The synthesis of a 2-aryl-6-methylquinoline, such as the target compound, would most plausibly be approached via a Friedländer or Doebner-von Miller type reaction. For instance, a Friedländer synthesis could theoretically involve the reaction of 2-amino-5-methylacetophenone with 3-nitrobenzaldehyde (B41214). Alternatively, a Doebner-von Miller reaction could utilize p-toluidine (B81030) (4-methylaniline) and an α,β-unsaturated ketone derived from 3-nitrobenzaldehyde. However, specific literature detailing these exact combinations for the synthesis of 6-Methyl-2-(3-nitrophenyl)quinoline is not available.
Rationale for Dedicated Research on this compound
While no dedicated research has been published specifically for this compound, a scientific rationale for its investigation can be inferred from structure-activity relationship (SAR) studies of related compounds. The molecule combines three key structural features, each contributing to a potential profile of interest:
The Quinoline Core: As a "privileged scaffold," it provides a foundational structure with known biological and photophysical potential. rsc.org
The 2-(3-nitrophenyl) Group: The introduction of a phenyl ring at the C-2 position creates a 2-arylquinoline, a class of compounds studied for various activities, including anticancer properties. rsc.orgresearchgate.net The nitro (NO₂) group is a strong electron-withdrawing group and a hydrogen bond acceptor. Its position on the phenyl ring (meta in this case) would significantly influence the electronic distribution across the entire molecule, potentially affecting its binding affinity to biological targets or tuning its photophysical properties. The nitro group is a common feature in compounds with antimicrobial and anticancer activity. nih.gov
Therefore, dedicated research into this compound could be driven by the goal of creating novel derivatives with tailored biological activity, potentially as anticancer or antimicrobial agents, or exploring its potential as a fluorescent probe or material for electronic applications. The specific combination of these substituents offers a unique electronic and steric profile that warrants investigation to fully understand its chemical and biological properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methyl-2-(3-nitrophenyl)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c1-11-5-7-15-13(9-11)6-8-16(17-15)12-3-2-4-14(10-12)18(19)20/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKLUXLOFLXNPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Crystallographic Characterization of 6 Methyl 2 3 Nitrophenyl Quinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum of 6-Methyl-2-(3-nitrophenyl)quinoline is anticipated to exhibit a series of signals corresponding to the distinct proton environments in the molecule. The chemical shifts are influenced by the electron-donating methyl group and the electron-withdrawing nitro group, as well as the aromatic ring currents of the quinoline (B57606) and phenyl moieties.
Based on data from analogous compounds, the signals can be assigned as follows:
Methyl Protons (6-CH₃): A singlet is expected for the methyl group protons, likely appearing in the upfield region of the aromatic section, around δ 2.5 ppm. For instance, the methyl protons of 6-methylquinoline (B44275) are observed at approximately 2.52 ppm. chemicalbook.com
Quinoline Ring Protons: The protons on the quinoline core will appear as doublets, doublets of doublets, or singlets depending on their coupling partners.
The H5 proton is expected to be a singlet or a narrow doublet around δ 8.0 ppm.
The H7 and H8 protons will likely show ortho-coupling, appearing as doublets in the range of δ 7.5-8.1 ppm. In 6-methylquinoline, the H7 and H8 protons show signals around δ 7.55 and 8.04 ppm, respectively. chemicalbook.com
The H3 and H4 protons on the pyridine (B92270) ring of the quinoline system typically appear downfield, often between δ 7.3 and 8.9 ppm. chemicalbook.com
Nitrophenyl Ring Protons: The protons on the 3-nitrophenyl substituent will exhibit complex splitting patterns in the downfield region of the spectrum, typically between δ 7.5 and 8.5 ppm, due to the strong deshielding effect of the nitro group. The proton ortho to the nitro group is expected to be the most downfield.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| 6-CH₃ | ~2.5 | Singlet |
| H-3 | ~7.4 - 7.6 | Doublet |
| H-4 | ~8.0 - 8.2 | Doublet |
| H-5 | ~7.9 - 8.1 | Singlet / Doublet |
| H-7 | ~7.5 - 7.7 | Doublet of Doublets |
| H-8 | ~8.0 - 8.2 | Doublet |
| H-2' | ~8.8 - 9.0 | Singlet |
| H-4' | ~8.2 - 8.4 | Doublet of Doublets |
| H-5' | ~7.6 - 7.8 | Triplet |
| H-6' | ~8.3 - 8.5 | Doublet |
Note: The predicted values are based on the analysis of similar structures and are subject to variation based on the solvent and experimental conditions.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum of this compound would display distinct signals for each unique carbon atom.
Methyl Carbon (6-CH₃): The signal for the methyl carbon is expected in the upfield aliphatic region, typically around δ 21-22 ppm. The methyl carbon in 6-methylquinoline appears at δ 21.5 ppm.
Quinoline Carbons: The carbon atoms of the quinoline ring system generally resonate between δ 115 and 150 ppm. The C2 carbon, being attached to the nitrophenyl group, would be significantly downfield. Quaternary carbons, such as C4a, C6, and C8a, will also have characteristic shifts. In 6-nitroquinoline, the carbon atoms of the nitro-substituted ring are observed in the range of δ 123-145 ppm. chemicalbook.com
Nitrophenyl Carbons: The carbons of the 3-nitrophenyl ring will appear in the aromatic region (δ 120-150 ppm). The carbon atom attached to the nitro group (C3') would be significantly deshielded, while the other carbons will show shifts influenced by their position relative to the nitro group and the quinoline substituent.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| 6-CH₃ | ~21 - 22 |
| Quinoline Aromatic & Olefinic C | ~115 - 160 |
| Nitrophenyl Aromatic C | ~120 - 150 |
| C-NO₂ | ~148 |
Note: The predicted values are based on the analysis of similar structures and are subject to variation based on the solvent and experimental conditions.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. It would be crucial for tracing the connectivity of protons on the quinoline and nitrophenyl rings. For example, cross-peaks would be expected between H-3 and H-4, and among the protons of the benzenoid ring of the quinoline (H-5, H-7, H-8) and the nitrophenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of the carbon signals for all protonated carbons by correlating the already assigned proton signals to their attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the connection between the quinoline and nitrophenyl rings. For instance, correlations would be expected between the H-2' proton of the phenyl ring and the C-2 and C-3 carbons of the quinoline ring, and between the methyl protons (6-CH₃) and the C-5, C-6, and C-7 carbons of the quinoline ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It can be used to confirm the spatial arrangement of the substituents, for example, the relative orientation of the nitrophenyl ring with respect to the quinoline plane.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy provides information about the functional groups present in a molecule.
The IR and Raman spectra of this compound would show characteristic absorption bands corresponding to the vibrations of its specific functional groups.
C-H Vibrations: Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl group would appear just below 3000 cm⁻¹.
C=C and C=N Vibrations: The stretching vibrations of the aromatic carbon-carbon bonds and the carbon-nitrogen bond of the quinoline ring would be observed in the 1400-1600 cm⁻¹ region.
Nitro Group (NO₂) Vibrations: The nitro group is a strong infrared absorber and gives rise to two characteristic stretching vibrations. The asymmetric stretching vibration is expected in the range of 1500-1560 cm⁻¹, and the symmetric stretching vibration is expected between 1335-1385 cm⁻¹. These are key diagnostic peaks for the presence of the nitro group. For instance, in related nitrophenyl compounds, these bands are prominent. nih.gov
Methyl Group (CH₃) Vibrations: The methyl group will also exhibit characteristic bending vibrations around 1450 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric).
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch (CH₃) | 2850 - 2960 |
| Asymmetric NO₂ Stretch | 1500 - 1560 |
| C=C and C=N Stretch (Aromatic) | 1400 - 1600 |
| Symmetric NO₂ Stretch | 1335 - 1385 |
| CH₃ Bending | ~1450 and ~1375 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Characterization
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by multiple absorption bands corresponding to π→π* and n→π* transitions within the conjugated quinoline and nitrophenyl systems. The extended conjugation between the two ring systems would likely result in a red-shift (shift to longer wavelengths) of the absorption maxima compared to the individual parent molecules. Studies on similar 2-arylquinoline derivatives have shown complex absorption patterns in the UV-Vis region, often with multiple maxima reflecting the different electronic transitions within the molecule. nih.gov The presence of the nitro group is also known to influence the photophysical properties of aromatic compounds.
Advanced Spectroscopic and Crystallographic Characterization
The electronic absorption spectrum of this compound, typically recorded using UV-Vis spectroscopy, would be expected to exhibit characteristic absorption bands arising from π→π* and n→π* electronic transitions within the quinoline and nitrophenyl ring systems. The extended conjugation between the quinoline core and the nitrophenyl substituent would likely result in absorption maxima at longer wavelengths (a bathochromic or red shift) compared to the individual parent molecules.
Computational studies on nitro derivatives of quinoline suggest that the position of the nitro group significantly influences the electronic structure and spectroscopic properties. nih.gov The electronic spectra of quinoline cations have been studied, providing insight into the electronic transitions of the core structure. researchgate.net For nitro-substituted pyridine derivatives, a red shift is observed upon introduction of a nitro group. researchgate.net
Based on analogous compounds, one could anticipate absorption maxima in the UV-A or near-visible region. A hypothetical UV-Vis absorption data table is presented below to illustrate the expected format of experimental results.
| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Transition |
| Ethanol (B145695) | ~280-320 | ~15,000-25,000 | π→π* (Quinoline) |
| Ethanol | ~340-380 | ~8,000-15,000 | π→π* (Intramolecular Charge Transfer) |
| Hexane | ~275-315 | - | π→π* (Quinoline) |
| Hexane | ~330-370 | - | π→π* (Intramolecular Charge Transfer) |
| Note: This table presents hypothetical data based on general principles and data for related compounds. Specific experimental values for this compound are not available in the cited literature. |
Fluorescence spectroscopy is a valuable tool for investigating the excited state properties of molecules. If this compound is fluorescent, it would absorb light at a specific wavelength (λex) and emit light at a longer wavelength (λem). The difference between the absorption maximum and the emission maximum is known as the Stokes shift.
The presence of the nitro group, which is a well-known fluorescence quencher, may lead to weak or no fluorescence for this compound. However, some quinoline derivatives are known to be fluorescent. The fluorescence properties would be highly dependent on the solvent polarity and the specific electronic interactions within the molecule.
Should the compound exhibit fluorescence, a detailed analysis would involve measuring the quantum yield and lifetime to fully characterize its photophysical properties.
Mass spectrometry is a critical technique for confirming the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. For this compound (C16H12N2O2), the expected exact mass of the molecular ion [M]+• would be approximately 264.09 g/mol .
Electron ionization (EI) mass spectrometry would likely lead to a series of characteristic fragment ions. The fragmentation of nitroaromatic compounds often involves the loss of the nitro group (NO2, 46 Da) or a nitro radical (•NO2). nih.gov The quinoline ring itself can undergo characteristic fragmentation, such as the loss of HCN (27 Da). researchgate.net
A plausible fragmentation pathway for this compound is outlined below:
Molecular Ion Peak: m/z = 264
Loss of NO2: [M - NO2]+ at m/z = 218
Loss of a methyl radical: [M - CH3]+ at m/z = 249
Fragmentation of the quinoline ring: Subsequent losses of small neutral molecules like HCN.
A hypothetical mass spectrometry data table is provided to illustrate the expected data.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 264 | 85 | [M]+• |
| 249 | 30 | [M - CH3]+ |
| 218 | 100 | [M - NO2]+ |
| 191 | 45 | [M - NO2 - HCN]+ |
| 165 | 20 | Further fragmentation |
| Note: This table presents hypothetical data based on established fragmentation patterns of related compounds. nih.govwikipedia.org Specific experimental fragmentation data for this compound is not available in the cited literature. |
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique would provide precise information about the molecular geometry, conformation, and intermolecular interactions of this compound.
The analysis of the diffraction pattern would reveal the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell (a, b, c, α, β, γ). For instance, a related compound, N-(4-nitrophenyl)quinoline-2-carboxamide, crystallizes in the monoclinic space group P12(1)/c1. researchgate.net Another related compound, quinoline 4-nitrophenol (B140041), also crystallizes in the monoclinic system with the space group P21/c. aip.orgaip.org
A representative table of crystallographic data for a related quinoline derivative is shown below.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 9.895(3) |
| b (Å) | 10.401(3) |
| c (Å) | 13.153(4) |
| α (°) | 90 |
| β (°) | 94.971(10) |
| γ (°) | 90 |
| Volume (Å3) | 1348.7(6) |
| Z | 4 |
| Note: This data is for the related compound quinoline 4-nitrophenol and serves as an example of the parameters that would be determined for this compound. aip.org |
X-ray diffraction analysis would provide the precise coordinates of each atom in the molecule, allowing for the determination of all bond lengths and bond angles. A key conformational feature would be the dihedral angle between the quinoline ring system and the 3-nitrophenyl ring. This angle would reveal the extent of twisting between the two aromatic systems, which has implications for the degree of π-conjugation. In similar structures, these dihedral angles can vary significantly. nih.govacs.org
The crystal packing is determined by various intermolecular forces, including van der Waals forces, π-π stacking interactions, and potentially weak C-H···O or C-H···N hydrogen bonds. The analysis would reveal how the molecules are arranged in the crystal lattice. The nitro group's oxygen atoms could act as hydrogen bond acceptors, influencing the packing arrangement. nih.govnih.gov The presence of π-π stacking interactions between the aromatic rings of adjacent molecules is also a common feature in the crystal structures of such compounds. nih.gov
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a cornerstone technique in the characterization of novel chemical compounds, providing fundamental data on the elemental composition of a substance. This process is crucial for validating the empirical formula of a synthesized compound, ensuring it aligns with the proposed molecular structure. For this compound, with a molecular formula of C₁₆H₁₂N₂O₂, the elemental composition is a key parameter for its structural confirmation.
The validation of the empirical formula of this compound is achieved by comparing the theoretically calculated elemental percentages with experimentally determined values. The theoretical composition is derived directly from the molecular formula and the atomic weights of the constituent elements: carbon (C), hydrogen (H), nitrogen (N), and oxygen (O).
While specific experimental data from the synthesis and characterization of this compound were not found in the searched literature, the expected values based on its chemical formula can be precisely calculated. These theoretical values serve as a benchmark for any future experimental validation. The comparison between calculated and found values is typically expected to be within a narrow margin of error, often ±0.4%, to confirm the purity and identity of the compound. nih.govresearchgate.net
Below is a data table outlining the theoretical elemental composition of this compound.
**Elemental Analysis Data for this compound (C₁₆H₁₂N₂O₂) **
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 16 | 192.16 | 72.71 |
| Hydrogen | H | 1.008 | 12 | 12.096 | 4.58 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 10.60 |
| Oxygen | O | 16.00 | 2 | 32.00 | 12.11 |
| Total | 264.276 | 100.00 |
This table provides the foundational data required for the empirical formula validation of this compound.
Computational and Theoretical Investigations of 6 Methyl 2 3 Nitrophenyl Quinoline
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
DFT has proven to be a powerful tool for analyzing the structural, kinetic, and thermodynamic stability of molecules, as well as their optical and electronic properties. nih.gov For quinoline (B57606) derivatives, DFT calculations are often performed using software like Gaussian 09 with basis sets such as B3LYP/6–31 G′(d,p) to optimize the molecular geometry and understand its electronic behavior. rsc.orgnih.gov
Geometry optimization is a fundamental step in computational chemistry to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a local energy minimum. nih.gov For quinoline derivatives, this process helps in understanding their conformational preferences. nih.gov
The optimization process for quinoline derivatives typically involves methods like the B3LYP/6–31 G′(d,p) basis set to achieve a local minimum energy state for the compound. nih.gov This optimized geometry is crucial for the accuracy of subsequent computational analyses.
Frontier Molecular Orbital (FMO) analysis is essential for understanding the chemical stability and reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. rsc.org
A large energy gap indicates high kinetic stability and low chemical reactivity, characteristic of a "hard" molecule. rsc.org Conversely, a small energy gap suggests the molecule is more polarizable and reactive, often termed a "soft" molecule, as it facilitates intramolecular charge transfer. rsc.org The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. malayajournal.org
In various quinoline derivatives, the distribution of electron density in the HOMO and LUMO can vary. For some, the HOMO density is concentrated on the quinoline ring and associated functional groups, while the LUMO density may be spread across other parts of the molecule, such as substituted rings. rsc.org This distribution dictates the sites susceptible to electrophilic and nucleophilic attack. The energy gap for a series of quinoline derivatives has been calculated to be in the range of 1.878 to 3.938 eV. rsc.org A lower HOMO-LUMO gap is associated with increased bioactivity due to enhanced charge transfer interactions. scirp.org
Table 1: Frontier Molecular Orbital (FMO) Parameters for Selected Quinoline Derivatives
| Compound Code | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| 6a | - | - | 3.720 rsc.org |
| 6e | - | - | 3.756 rsc.org |
| 6n | - | - | 3.597 rsc.org |
| 6q | - | - | 3.382 rsc.org |
| 6t | - | - | 3.640 rsc.org |
| 6ab | - | - | 3.658 rsc.org |
| 6al | - | - | 3.938 rsc.org |
| 6aq | - | - | 3.793 rsc.org |
| 6ar | - | - | 3.760 rsc.org |
This table presents data for a series of quinoline derivatives to illustrate the typical range of FMO parameters.
Molecular Electrostatic Potential (MEP) maps are valuable tools for identifying the regions in a molecule that are prone to electrophilic and nucleophilic attack. researchgate.net The MEP is related to the electronic density and helps visualize the charge distribution. researchgate.net
In an MEP map, regions of negative electrostatic potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack. researchgate.netresearchgate.net Conversely, regions of positive electrostatic potential, shown in blue, are electron-deficient and represent sites for nucleophilic reactions. researchgate.netresearchgate.net For example, in many organic molecules, negative regions are often localized around electronegative atoms like oxygen and nitrogen. researchgate.net
The topology of the MEP can reveal critical points that correspond to lone pairs and are indicative of the strength of these features. mdpi.com By analyzing the MEP, researchers can predict how a molecule will interact with other species, including hydrogen bonding interactions. researchgate.netresearchgate.net
Global reactivity descriptors provide a quantitative measure of a molecule's reactivity and stability. rsc.org These parameters are derived from the energies of the frontier molecular orbitals.
Chemical Potential (μ) : Defined as the negative of electronegativity, it measures the escaping tendency of electrons from an equilibrium system. pmf.unsa.ba
Chemical Hardness (η) : This descriptor measures the resistance of a molecule to change in its electron distribution or to charge transfer. pmf.unsa.ba It is directly related to the HOMO-LUMO energy gap; a larger gap corresponds to a harder, more stable, and less reactive molecule. pmf.unsa.ba
Chemical Softness (S) : The reciprocal of chemical hardness, softness indicates a molecule's polarizability and reactivity. malayajournal.org
Electrophilicity Index (ω) : This index quantifies the ability of a species to accept electrons, providing a measure of its electrophilic character. malayajournal.orgresearchgate.net
These descriptors are calculated using the following equations, where IP is the ionization potential and EA is the electron affinity, often approximated by -E(HOMO) and -E(LUMO) respectively:
Chemical Hardness (η) ≈ (E(LUMO) - E(HOMO)) / 2 pmf.unsa.ba
Chemical Potential (μ) ≈ (E(HOMO) + E(LUMO)) / 2 pmf.unsa.ba
Electrophilicity Index (ω) = μ² / (2η) researchgate.net
Table 2: Calculated Global Reactivity Descriptors
| Parameter | Description |
|---|---|
| Chemical Potential (μ) | Measures the escaping tendency of electrons. pmf.unsa.ba |
| Chemical Hardness (η) | Resistance to charge transfer. pmf.unsa.ba |
| Chemical Softness (S) | Reciprocal of chemical hardness, indicates reactivity. malayajournal.org |
Time-Dependent Density Functional Theory (TD-DFT) for Prediction of Electronic Absorption Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. rsc.orgscience.gov It allows for the calculation of excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) observed in experimental UV-Vis spectra. science.gov
TD-DFT calculations are often performed at the same level of theory as the geometry optimization, such as B3LYP/6-31G(d,p). rsc.org The calculated electronic spectra can then be compared with experimental data to validate the computational model and to gain insight into the nature of the electronic transitions, such as n→π* or π→π* transitions. science.gov Good agreement between theoretical and experimental spectra confirms the accuracy of the predicted molecular structure and electronic properties. science.gov
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hybridization Characteristics
Natural Bond Orbital (NBO) analysis is a powerful tool for studying intramolecular and intermolecular bonding and interactions. wisc.edursc.org It provides a localized picture of the electron density in terms of Lewis-type (bonding, lone pair) and non-Lewis-type (antibonding, Rydberg) orbitals.
NBO analysis can quantify charge transfer interactions, often referred to as hyperconjugation, by examining the delocalization of electron density from occupied Lewis-type NBOs to unoccupied non-Lewis-type NBOs. rsc.org The stabilization energy associated with these interactions (E(2)) indicates the strength of the charge transfer. This analysis is crucial for understanding phenomena like the anomeric effect and the stability of different molecular conformations. rsc.org
Furthermore, NBO analysis provides information about the hybridization of atoms in the molecule. For instance, it can reveal deviations from ideal hybridization, such as bond bending in strained ring systems or in response to electronic effects like hyperconjugation. wisc.edu This information is valuable for rationalizing molecular geometry and reactivity. wisc.edu The analysis provides a detailed description of the bonding in terms of natural atomic orbitals and their directional properties. wisc.edu
Noncovalent Interaction (NCI) Analysis for Weak Interactions
Noncovalent Interaction (NCI) analysis is a powerful computational tool used to visualize and characterize weak intermolecular and intramolecular interactions, such as hydrogen bonds, van der Waals forces, and steric clashes. chemtools.org This analysis is based on the electron density and its derivatives, particularly the reduced density gradient (RDG). chemtools.org By plotting the RDG against the electron density, regions of noncovalent interactions can be identified as spikes in the low-density, low-gradient region. chemtools.org The sign of the second derivative of the electron density (the Laplacian) in these regions helps to distinguish between stabilizing (attractive) and destabilizing (repulsive) interactions. chemtools.org
In the context of quinoline derivatives, NCI analysis helps to elucidate the subtle forces that govern their crystal packing and molecular recognition processes. For instance, in a related compound, 6-methyl-2,4-diphenylquinoline (B11839688), C—H⋯π interactions were identified as prominent weak interactions linking the molecules. nih.gov Similarly, studies on other quinoline derivatives have revealed the importance of various noncovalent interactions, including C–H⋯O, N–H⋯O, C–H⋯π, and π–π stacking interactions, in stabilizing their crystal structures. iucr.orgnih.gov NCI plots can visually represent these interactions, with different colors indicating the type and strength of the interaction. For example, green surfaces often depict weak, dispersive interactions, while blue and red indicate stronger attractive and repulsive interactions, respectively. researchgate.net This detailed understanding of weak interactions is crucial for crystal engineering and for predicting the solid-state properties of 6-Methyl-2-(3-nitrophenyl)quinoline.
Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions
Hirshfeld surface analysis is a computational method that provides a quantitative and visual representation of intermolecular interactions within a crystal structure. iucr.orgnih.gov It partitions the crystal space into regions where the electron density of a promolecule (the sum of spherical atomic densities for the molecule) is greater than that of all other molecules in the crystal. The resulting Hirshfeld surface encloses the molecule and can be color-mapped with various properties, such as dnorm, to highlight intermolecular contacts. The dnorm property combines the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface, normalized by the van der Waals radii of the respective atoms. Red spots on the dnorm surface indicate contacts shorter than the van der Waals separation, white indicates contacts of van der Waals separation, and blue indicates longer contacts. nih.gov
Table 1: Hypothetical Hirshfeld Surface Contact Percentages for this compound
| Contact Type | Percentage Contribution |
| H···H | ~40-50% |
| C···H/H···C | ~20-30% |
| O···H/H···O | ~10-15% |
| N···H/H···N | ~5-10% |
| C···C | ~3-5% |
| Other | <5% |
Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior in Solution
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. documentsdelivered.comarxiv.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational changes, stability, and interactions of a molecule in a given environment, such as in solution. nih.gov This technique is particularly valuable for understanding the dynamic nature of molecules, which is often crucial for their biological activity. nih.govmdpi.com
For quinoline derivatives, MD simulations have been employed to investigate their interactions with biological targets and to assess their conformational stability. nih.govnih.gov For example, MD simulations of quinoline derivatives as potential protease inhibitors have shown the formation of stable ligand-protein complexes, providing insights into their mechanism of action. nih.gov Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD), which measures the stability of the molecule's conformation over time, the radius of gyration (Rg), which indicates the compactness of the structure, and the solvent-accessible surface area (SASA), which relates to the molecule's interaction with the solvent. nih.govnih.gov
An MD simulation of this compound in an aqueous environment would provide insights into its conformational preferences and flexibility in solution. The trajectory from the simulation would reveal how the dihedral angle between the quinoline and nitrophenyl rings fluctuates over time, which can be crucial for its interaction with biological receptors. Analysis of the RMSD would indicate whether the molecule maintains a stable conformation or undergoes significant structural changes.
Table 2: Hypothetical MD Simulation Parameters for this compound in Water
| Parameter | Average Value | Fluctuation Range |
| RMSD (Å) | 1.5 - 2.5 | ± 0.5 |
| Radius of Gyration (Rg) (Å) | 4.0 - 4.5 | ± 0.2 |
| Solvent Accessible Surface Area (SASA) (Ų) | 450 - 550 | ± 20 |
| Dihedral Angle (Quinoline-Nitrophenyl) (°) | 30 - 45 | ± 10 |
Theoretical Prediction of Vibrational Frequencies and Comparative Analysis with Experimental Data
Theoretical prediction of vibrational frequencies using quantum chemical methods, such as Density Functional Theory (DFT), is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. researchgate.netnih.gov By calculating the harmonic vibrational frequencies of a molecule, researchers can gain a deeper understanding of its vibrational modes and how they relate to its molecular structure. researchgate.net A comparison between the calculated and experimental spectra can help to confirm the molecular structure and provide a detailed assignment of the observed vibrational bands. nih.gov
For quinoline derivatives, DFT calculations have been successfully used to analyze their vibrational spectra. researchgate.netnih.govresearchgate.net The calculated frequencies are often scaled by an empirical factor to improve the agreement with experimental data, accounting for anharmonicity and other limitations of the theoretical model. nih.gov The potential energy distribution (PED) analysis is also commonly performed to determine the contribution of different internal coordinates to each vibrational mode, providing a more detailed assignment of the spectral bands. nih.gov
A theoretical study of this compound would involve optimizing its geometry at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)) and then calculating its vibrational frequencies. nih.govresearchgate.net The calculated IR and Raman spectra could then be compared with experimental data. Key vibrational modes to analyze would include the C-H stretching and bending vibrations of the aromatic rings and the methyl group, the C=N and C=C stretching vibrations of the quinoline ring, and the symmetric and asymmetric stretching vibrations of the nitro group.
Table 3: Hypothetical Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Key Modes of this compound
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) | Assignment |
| Aromatic C-H Stretch | 3100 - 3000 | 3080, 3055, 3030 | ν(C-H) |
| Methyl C-H Stretch | 2980 - 2870 | 2965, 2875 | ν(CH₃) |
| C=N Stretch (Quinoline) | ~1620 | ~1615 | ν(C=N) |
| Aromatic C=C Stretch | 1600 - 1450 | 1590, 1570, 1480 | ν(C=C) |
| NO₂ Asymmetric Stretch | ~1530 | ~1525 | νas(NO₂) |
| NO₂ Symmetric Stretch | ~1350 | ~1345 | νs(NO₂) |
| C-N Stretch | ~1100 | ~1095 | ν(C-N) |
| Ring Breathing Modes | 1000 - 800 | 995, 850 | Ring def. |
Chemical Reactivity and Functionalization Studies of 6 Methyl 2 3 Nitrophenyl Quinoline
Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) and Nitrophenyl Moieties
Electrophilic aromatic substitution (EAS) on the 6-methyl-2-(3-nitrophenyl)quinoline molecule is a nuanced process due to the presence of both activating and deactivating groups on the two aromatic systems. The quinoline ring itself is an electron-deficient heterocycle, which generally disfavors electrophilic attack. youtube.comreddit.com When substitution does occur, it is directed to the carbocyclic (benzene) ring, primarily at positions 5 and 8. reddit.compharmaguideline.com This is because the pyridine (B92270) ring is strongly deactivated by the electron-withdrawing nitrogen atom. youtube.comreddit.com
The C-6 methyl group is an activating, ortho-, para-directing group. Therefore, it would be expected to direct incoming electrophiles to the 5 and 7 positions of the quinoline ring. Conversely, the 2-(3-nitrophenyl) group is deactivating. The nitrophenyl ring itself is strongly deactivated towards electrophilic substitution due to the potent electron-withdrawing nature of the nitro group, which is a meta-director. lkouniv.ac.in
Given these competing influences, predicting the precise outcome of an EAS reaction on this compound can be complex. The interplay between the activating methyl group and the deactivating quinoline nitrogen and nitrophenyl substituent will determine the regioselectivity of the reaction. It is generally observed that in substituted quinolines, the substitution pattern is often governed by the nature and position of the existing substituents. pharmaguideline.com For instance, nitration of some quinoline derivatives has shown that the position of the incoming nitro group is highly dependent on the pre-existing functional groups. brieflands.com
| Reaction | Reagents | Expected Major Product(s) | Rationale |
| Nitration | HNO₃, H₂SO₄ | Substitution on the carbocyclic ring of the quinoline moiety, likely at position 5 or 7. | The carbocyclic ring is more activated than the pyridine ring. The methyl group at C-6 directs ortho and para. The 2-phenyl substituent can also influence the position of substitution. |
| Halogenation | Br₂, FeBr₃ | Bromination on the carbocyclic ring of the quinoline moiety, likely at position 5 or 7. | Similar to nitration, the reaction is expected to occur on the more electron-rich carbocyclic ring, directed by the methyl group. |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Generally, this reaction is difficult on deactivated rings like quinoline. lkouniv.ac.in If it occurs, it would likely be on the carbocyclic ring. | The deactivating effect of the quinoline nitrogen and the nitrophenyl group makes Friedel-Crafts reactions challenging. lkouniv.ac.in |
Nucleophilic Addition and Substitution Reactions on the Quinoline Core
The electron-deficient nature of the quinoline ring makes it susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. youtube.comquora.comquimicaorganica.org In the case of this compound, the C-2 position is already substituted. Therefore, nucleophilic attack would be anticipated primarily at the C-4 position.
Nucleophilic addition reactions can occur with strong nucleophiles like organolithium reagents or Grignard reagents. quimicaorganica.orgyoutube.commasterorganicchemistry.com These reactions typically involve the addition of the nucleophile to the C=N bond of the pyridine ring, leading to the formation of a dihydroquinoline derivative after a workup step. youtube.com
Nucleophilic aromatic substitution (SNAAr) is also a possibility, especially if a good leaving group is present on the quinoline ring. mdpi.comquimicaorganica.org While the parent compound does not have a leaving group at C-4, derivatives could be synthesized to facilitate such reactions. For instance, a 4-chloro-6-methyl-2-(3-nitrophenyl)quinoline could undergo substitution with various nucleophiles like amines, alkoxides, or thiolates. mdpi.com The reactivity of such a substrate would be enhanced by the electron-withdrawing effect of the nitrogen atom and the 2-nitrophenyl group.
| Reaction Type | Nucleophile | Potential Product | Comments |
| Nucleophilic Addition | Butyllithium (BuLi) | 4-Butyl-6-methyl-2-(3-nitrophenyl)-1,4-dihydroquinoline | The addition would likely occur at the C-4 position. |
| Nucleophilic Aromatic Substitution | Ammonia (NH₃) on a 4-halo derivative | 4-Amino-6-methyl-2-(3-nitrophenyl)quinoline | This requires prior functionalization to introduce a leaving group at C-4. |
Transformations of the Nitro Group at the meta-Position of the Phenyl Ring
The nitro group on the phenyl ring is a versatile functional group that can undergo a variety of transformations, providing a key handle for further molecular diversification.
Reductive Processes to Amino Derivatives
The reduction of the nitro group to an amino group is a fundamental and widely used transformation in organic synthesis. This can be achieved using various reducing agents. Common methods include catalytic hydrogenation (e.g., H₂/Pd-C), or the use of metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). acs.orgnih.gov The resulting 2-(3-aminophenyl)-6-methylquinoline is a valuable intermediate for further functionalization. nih.gov
| Reducing Agent | Reaction Conditions | Product |
| Fe/HCl | Reflux in a suitable solvent like ethanol (B145695)/water | 2-(3-Aminophenyl)-6-methylquinoline |
| SnCl₂·2H₂O | Reflux in ethanol | 2-(3-Aminophenyl)-6-methylquinoline |
| H₂/Pd-C | Pressurized hydrogen in a suitable solvent like ethanol or ethyl acetate | 2-(3-Aminophenyl)-6-methylquinoline |
Subsequent Reactions of the Amino Group (e.g., Diazotization, Amidation)
The amino group of 2-(3-aminophenyl)-6-methylquinoline can be readily transformed into other functional groups.
Diazotization: Treatment of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures yields a diazonium salt. organic-chemistry.org This intermediate is highly versatile and can be converted into a wide range of substituents through Sandmeyer-type reactions, including halogens, cyano, and hydroxyl groups. organic-chemistry.org
Amidation: The amino group can react with acyl chlorides or anhydrides to form amides. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct. The resulting amides can have interesting biological properties or serve as intermediates for further transformations.
| Reaction | Reagents | Product |
| Diazotization followed by Sandmeyer Reaction | 1. NaNO₂, HCl, 0-5 °C2. CuCl | 2-(3-Chlorophenyl)-6-methylquinoline |
| Amidation | Acetyl chloride, pyridine | N-(3-(6-Methylquinolin-2-yl)phenyl)acetamide |
Functionalization at the Methyl Group (C-6) of the Quinoline Ring
The methyl group at the C-6 position of the quinoline ring offers another site for functionalization. While direct C-H activation of this methyl group can be challenging, several strategies can be employed. researchgate.netnih.gov
One common approach is oxidation of the methyl group to a carboxylic acid. This can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. The resulting 2-(3-nitrophenyl)quinoline-6-carboxylic acid can then be converted to a variety of other functional groups, such as esters, amides, or acid chlorides.
Another strategy involves radical halogenation of the methyl group, for example, using N-bromosuccinimide (NBS) under photochemical or radical initiation conditions. This would yield a 6-(bromomethyl)-2-(3-nitrophenyl)quinoline, which is a reactive intermediate that can undergo nucleophilic substitution reactions to introduce a wide range of functional groups.
More recently, metal-catalyzed C-H functionalization methods have emerged as powerful tools for the direct conversion of methyl groups into other functionalities. acs.orgnih.gov For example, palladium-catalyzed reactions could potentially be used to couple the methyl group with various partners. nih.gov
| Reaction | Reagents | Product |
| Oxidation | KMnO₄, heat | 2-(3-Nitrophenyl)quinoline-6-carboxylic acid |
| Radical Bromination | N-Bromosuccinimide (NBS), AIBN | 6-(Bromomethyl)-2-(3-nitrophenyl)quinoline |
Heterocyclic Annulation and Scaffold Diversification Strategies Utilizing this compound as a Precursor
The this compound scaffold can serve as a starting point for the synthesis of more complex, fused heterocyclic systems. researchgate.netnih.govnih.gov Such annulation reactions can significantly expand the chemical space and lead to novel compounds with potentially interesting biological activities. nih.gov
One approach involves utilizing the functional groups introduced in the previous sections. For example, a derivative with an amino group at C-7 and a formyl group at C-8 could undergo an intramolecular cyclization to form a new heterocyclic ring fused to the quinoline core. brieflands.com
Another strategy is to use the existing rings as components in cycloaddition reactions. mdpi.com For instance, if the nitrophenyl group is reduced to an amino group and then diazotized, the resulting diazonium salt could potentially undergo intramolecular cyclization under certain conditions.
Furthermore, multicomponent reactions involving the this compound or its derivatives could be employed to build up complex molecular architectures in a single step. researchgate.net The field of quinoline chemistry is rich with examples of such scaffold diversification strategies. researchgate.netnih.govnih.gov
Potential Research Trajectories for 6 Methyl 2 3 Nitrophenyl Quinoline
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The synthesis of quinoline (B57606) derivatives is a well-established field, but there remains a continuous drive for methods that offer higher yields, milder reaction conditions, and greater sustainability. Traditional methods for producing 2-arylquinolines often involve multi-step processes with moderate yields.
Future research could focus on developing more efficient synthetic pathways. One promising approach involves the use of nanoparticle-based catalysts. For instance, a method for the bulk-scale synthesis of the related compound 2-methyl-6-nitroquinoline (B57331) utilized 40 nm silica-functionalized magnetite nanoparticles (Fe3O4@SiO2). nih.gov This nanomaterial-assisted process reportedly doubled the reaction yield and reduced the reaction time from 110 to 80 minutes, suggesting that the catalyst stabilizes unstable intermediates. nih.gov Applying similar nanoparticle-based catalytic systems to the synthesis of 6-Methyl-2-(3-nitrophenyl)quinoline from p-toluidine (B81030) and 3-nitrobenzaldehyde (B41214) could represent a significant step forward in efficiency.
Another avenue for exploration is the advancement of one-pot, multi-component reactions. The synthesis of a similar compound, 6-Methyl-2,4-diphenylquinoline (B11839688), was achieved through a three-component reaction catalyzed by Copper(I) iodide in an ionic liquid, which serves as a greener solvent alternative. nih.gov Adapting such transition-metal-catalyzed multi-component strategies could provide a powerful and atom-economical route to this compound and its derivatives. nih.gov
| Synthetic Method | Key Features | Potential Advantage for this compound | Reference |
| Nanoparticle-Assisted Catalysis | Use of Fe3O4@SiO2 nanoparticles; surface-enabled catalysis. | Increased reaction yield, reduced reaction time, suitable for bulk synthesis. | nih.gov |
| Multi-Component Reaction | One-pot synthesis using a transition metal catalyst (e.g., CuI) in an ionic liquid. | High atom economy, operational simplicity, use of sustainable solvents. | nih.gov |
| Friedländer Annulation | Condensation of a ketone or aldehyde with an acyl amine, often acid or base-catalyzed. | Traditional and well-understood route, though yields can be moderate (~30-60%). | nih.gov |
Advanced Spectroscopic Characterization under Extreme Conditions (e.g., high pressure, low temperature)
While standard spectroscopic characterization (NMR, IR, UV-Vis) is fundamental for any new compound, investigating the behavior of this compound under extreme conditions is a largely unexplored research frontier. Such studies can reveal unique properties and structural transformations not observable under ambient conditions.
Future research could involve high-pressure spectroscopy to study changes in molecular conformation, bond lengths, and electronic structure. The application of pressure can induce phase transitions or alter the dihedral angle between the quinoline and nitrophenyl rings, potentially leading to novel photophysical properties. Similarly, low-temperature spectroscopic studies could help to resolve fine spectral features and trap transient or unstable intermediate states, providing deeper insight into its electronic ground and excited states. While no specific studies on this compound exist, the techniques are well-established for related heterocyclic systems.
In-depth Computational Studies of Reaction Mechanisms and Transition States Involving the Compound
Computational chemistry offers a powerful tool for understanding the electronic properties and reactivity of complex organic molecules. For the quinoline class of compounds, computational methods are already being used to predict behavior and guide experimental design. nih.govnih.gov
A promising research trajectory involves using Density Functional Theory (DFT) to model the reaction mechanisms for the synthesis of this compound. nih.gov Such studies could elucidate the transition states of key reaction steps, providing insights to optimize reaction conditions for higher yields and selectivity. Furthermore, computational analysis can predict spectroscopic properties, such as NMR chemical shifts, which can be compared against experimental data to confirm structural assignments. researchgate.net Molecular dynamics simulations could also be employed to understand how the molecule interacts with solvents or other reagents, which is crucial for designing it for specific applications. nih.gov
| Computational Method | Potential Application for this compound | Reference |
| Density Functional Theory (DFT) | Elucidate physicochemical properties, model reaction mechanisms and transition states, predict spectroscopic data. | nih.gov |
| Molecular Docking | Simulate binding behavior within biological targets to predict potential bioactivity. | nih.gov |
| Time-Dependent DFT (TD-DFT) | Calculate and predict absorption and emission spectra for photophysical applications. | researchgate.net |
Rational Design and Synthesis of Functionalized Derivatives for Material Science Applications
The intrinsic properties of the quinoline nucleus make it a versatile scaffold for developing advanced materials. researchgate.net The 6-methyl and 3-nitrophenyl groups of the target compound offer sites for further functionalization, enabling the rational design of derivatives with tailored properties.
Quinoline derivatives are widely recognized for their ability to act as effective ligands in coordination chemistry, forming stable complexes with a variety of metal ions. tandfonline.comnih.gov The nitrogen atom in the quinoline ring is a primary coordination site. Research has shown that quinoline-based ligands can form complexes with metals such as Rhenium(I), Vanadium, Nickel(II), and Zinc(II). tandfonline.comnih.govnih.gov
A significant research opportunity lies in synthesizing derivatives of this compound to be used as ligands. For example, the reduction of the nitro group to an amine (NH2) would create an additional coordination site, yielding a potentially bidentate or tridentate ligand. Studies on the related N-(3-aminophenyl)quinoline-2′-carboxamide have demonstrated its ability to act as a mono-, bi-, or tridentate ligand depending on the metal ion and conditions. capes.gov.br Such metal complexes have applications in catalysis and as therapeutic agents. tandfonline.comnih.gov
The quinoline ring system is a valuable component in the design of materials for optoelectronics due to its electronic properties and stability. researchgate.net Research has specifically highlighted the use of quinoline derivatives in developing materials with nonlinear optical (NLO) properties, which are crucial for applications in laser technology and optical information processing. researchgate.net
Future work could focus on incorporating this compound into larger, conjugated molecular systems. The electron-withdrawing nature of the nitrophenyl group combined with the electron-donating potential of a functionalized quinoline core creates a push-pull system, which is a common design strategy for NLO materials. By synthesizing and studying the photophysical properties of such extended systems, new materials for optoelectronic devices could be developed. researchgate.netnih.gov
The quinoline scaffold is a prominent fluorophore used in the development of fluorescent sensors for detecting ions and small molecules. rsc.orgnih.govnih.gov Quinoline-based probes have been successfully designed for the selective detection of analytes such as aluminum ions (Al³⁺), nitric oxide, and nitro-phenolic compounds. rsc.orgnih.govnih.gov The sensing mechanism often relies on processes like photoinduced electron transfer (PET), which can be modulated by the binding of a target analyte. nih.gov
A clear research path exists for designing and synthesizing derivatives of this compound to act as fluorescent probes. By introducing specific receptor groups onto the quinoline or phenyl rings, sensors with high selectivity and sensitivity for various environmental or biological targets could be created. For example, a probe based on this scaffold could be designed to detect metal ions through chelation-enhanced fluorescence or to sense specific biomolecules in living cells through targeted functionalization. rsc.orgnih.gov
Q & A
Basic: What are the recommended synthetic routes for 6-Methyl-2-(3-nitrophenyl)quinoline, and how can purity be optimized?
Methodological Answer:
A solvent-free fusion method is effective for synthesizing quinoline derivatives. For example, 5-(3-nitrophenyl)pyrimidoquinoline-diones were synthesized by heating 3-nitrobenzylidene precursors with sulfanilamides at 170–212°C in a sealed tube for 1–2 hours . To optimize purity:
- Monitor reaction progress via TLC (hexane:ethyl acetate, 2:1 v/v).
- Wash crude products with hot ethanol to remove unreacted starting materials.
- Confirm purity using melting point analysis and spectroscopic techniques (NMR, IR, MS).
Basic: How is the molecular structure of this compound confirmed experimentally?
Methodological Answer:
X-ray crystallography is the gold standard. Key steps include:
- Grow single crystals via slow evaporation or diffusion methods.
- Collect diffraction data using a Bruker SMART APEX CCD diffractometer (monochromatic Mo/Kα radiation).
- Refine structures with SHELXL , focusing on bond angles (e.g., C–C bond precision ±0.002 Å) and R-factor thresholds (<0.05 for high confidence) .
- Compare observed torsion angles (e.g., O2–N3–C5 = 117.6°) with computational models to validate geometry .
Basic: What biological activities are associated with this compound derivatives?
Methodological Answer:
Quinoline derivatives often exhibit enzyme inhibitory activity. For instance:
- PDE4B Inhibition : Co-crystallize with PDE4B (PDB ID: 3G45) to study UCR2 domain interactions .
- Anticancer Potential : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, noting IC50 values.
- Antimicrobial Activity : Use disk diffusion assays with Gram-positive/negative bacterial strains .
Advanced: How can crystallographic data contradictions (e.g., disordered atoms, low resolution) be resolved?
Methodological Answer:
Address discrepancies using:
- Multi-scan absorption corrections (e.g., SADABS in SHELXTL) to refine data from twinned crystals .
- High-resolution datasets (≤1.0 Å) to resolve electron density ambiguities.
- Validation tools (e.g., PLATON, CCDC Mercury) to check for missed symmetry or thermal motion artifacts .
Advanced: How should researchers analyze conflicting biological activity data for this compound?
Methodological Answer:
- Dose-Response Curves : Repeat assays in triplicate to rule out experimental variability.
- Structural Analogues : Compare with similar inhibitors (e.g., 8-(3-nitrophenyl)quinoline in PDE4B studies) to identify substituent effects .
- Meta-Analysis : Cross-reference datasets from multiple studies (e.g., IC50 ranges in cancer vs. antimicrobial assays) .
Advanced: What advanced synthetic strategies (e.g., cross-coupling) apply to functionalize this quinoline scaffold?
Methodological Answer:
- Suzuki-Miyaura Coupling : Introduce aryl groups at the 2-position using 3-nitrophenylboronic acid and Pd catalysts .
- A-Alkylation : Use acetylferrocene to attach redox-active moieties for electrochemical studies .
- Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes while maintaining yields >80% .
Advanced: What safety protocols are recommended given quinoline’s environmental and toxicological profile?
Methodological Answer:
- Genotoxicity Screening : Conduct Ames tests (TA98, TA100 strains) to assess mutagenicity .
- Environmental Persistence : Measure biodegradation rates via OECD 301F tests (low logP suggests moderate persistence).
- Handling : Use fume hoods and PPE; avoid aqueous discharge due to potential aquatic toxicity .
Basic: How can solvent-free synthesis be optimized for higher yields of this compound?
Methodological Answer:
- Temperature Gradients : Use oil baths for precise control (170–212°C) to prevent decomposition.
- Stoichiometry : Maintain a 1:1 molar ratio of nitrobenzylidene precursor to amine nucleophile.
- Post-Reaction Processing : Purify via column chromatography (silica gel, ethyl acetate/hexane) after ethanol washing .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign aromatic protons (δ 7.5–8.5 ppm) and nitrophenyl carbons (δ 120–150 ppm).
- IR Spectroscopy : Confirm nitro group presence (asymmetric stretch ~1520 cm⁻¹).
- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]+ with <2 ppm error .
Advanced: How can molecular docking predict binding modes of this compound with target proteins?
Methodological Answer:
- Protein Preparation : Retrieve PDE4B structures (PDB: 3G45) and remove water/ions.
- Ligand Parameterization : Generate force field parameters for the nitro group and quinoline ring using GAFF.
- Docking Software : Use AutoDock Vina with a 20 Å grid box centered on the catalytic domain. Validate poses via MD simulations (NAMD, 100 ns) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
